Cas no 192314-93-5 (Iclaprim)

Iclaprim structure
Nombre del producto:Iclaprim
Número CAS:192314-93-5
MF:C19H22N4O3
Megavatios:354.402984142303
MDL:MFCD09837803
CID:176928
PubChem ID:213043
Iclaprim Propiedades químicas y físicas
Nombre e identificación
-
- 2,4-Pyrimidinediamine,5-[(2-cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]-
- 5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4- diamine
- 5-?[(2-?cyclopropyl-?7,?8-?dimethoxy-?2H-?1-?benzopyran-?5-?yl)?methyl]?-2,?4-?Pyrimidinediamine
- 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]-2,4-pyrimidine- diamine
- iclaprim
- AR 100
- 5-[(2-Cyclopropyl-7,8-diMethoxy-2H-1-benzopyran-5-yl)Methyl]-2,4-pyriMidine- diaMine
- 5-((2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl)pyrimidine-2,4-diamine(WXG01982)
- 5-(2-Cyclopropyl-7,8-dimethoxy-2H-chromen-5-ylmethyl)-pyrimidine-2,4-diamine (ICLAPRIM]
- 2,4-Pyrimidinediamine, 5-[(2-cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]-
- UNII-42445HUU0O
- SCHEMBL12899446
- CHEBI:131751
- 192314-93-5
- CHEMBL134561
- SB17354
- Ro-482622
- HY-101479
- SCHEMBL379386
- 5-((2-Cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl)pyrimidine-2,4-diamine
- AS-74032
- Q907480
- 5-{[(2RS)-2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl]methyl}pyrimidine-2,4-diamine
- Iclaprim [INN]
- RO 48-2622
- 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]pyrimidine-2,4-diamine
- 5-[(2-cyclopropyl-7,8-dimethoxy-2h-chromen-5-yl)methyl]pyrimidine-2,4-diamine
- AR-100
- ICLAPRIM [MI]
- Iclaprim [USAN:INN]
- BCP04499
- BDBM18070
- GTPL10820
- CS-7873
- MFCD09837803
- Ro 63-9141;BAL 9141
- DB06358
- AKOS027422438
- DTXSID70870191
- J-012427
- ICLAPRIM [MART.]
- AR-100AR-100
- Mersarex
- Iclaprim (USAN/INN)
- RO-48-2622
- W16646
- FT-0670272
- 42445HUU0O
- 5-((2RS)-2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-ylmethyl)pyrimidine-2,4-diamine
- HMS3749A21
- FT-0670271
- D08337
- 2,4-Pyrimidinediamine, 5-((2-cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl)-
- AR-101
- ICLAPRIM [WHO-DD]
- Iclaprim [USAN]
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2Z)-2-(5-aMino-1,2,4-thiadiazol-3-yl)-2-(hydroxyiMino)acetyl]aMino]-8-oxo-3-[(E)-[(3'R)-2-oxo[1,3'-bipyrrolidin]-3-ylidene]Methyl]-,(6R,7R)-
- DA-38934
- 2,4-Pyrimidinediamine, 5-[(2-cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]-; 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]-2,4-pyrimidinediamine; 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine; AR 100
- Iclaprim
-
- MDL: MFCD09837803
- Renchi: InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23)
- Clave inchi: HWJPWWYTGBZDEG-UHFFFAOYSA-N
- Sonrisas: NC1=NC=C(CC2=C3C=CC(C4CC4)OC3=C(OC)C(OC)=C2)C(N)=N1
Atributos calculados
- Calidad precisa: 354.16900
- Masa isotópica única: 354.16919058g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 5
- Complejidad: 515
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.5
- Superficie del Polo topológico: 106Ų
Propiedades experimentales
- Denso: 1.332±0.06 g/cm3 (20 ºC 760 Torr),
- Disolución: Almost insoluble (0.013 g/l) (25 º C),
- PSA: 105.51000
- Logp: 3.59560
Iclaprim Información de Seguridad
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Iclaprim PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 33R0093-50mg |
5-(2-Cyclopropyl-7,8-dimethoxy-2H-chromen-5-ylmethyl)-pyrimidine-2,4-diamine (ICLAPRIM] |
192314-93-5 | 98% | 50mg |
¥17470.39 | 2025-01-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0113-1 mg |
Iclaprim |
192314-93-5 | 99.43% | 1mg |
¥1357.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I889459-5mg |
Iclaprim mesylate |
192314-93-5 | 98% | 5mg |
¥1,328.40 | 2022-01-14 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I880908-25mg |
Iclaprim |
192314-93-5 | ≥98% | 25mg |
¥4,268.70 | 2022-01-13 | |
eNovation Chemicals LLC | D763658-1g |
2,4-Pyrimidinediamine, 5-[(2-cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]- |
192314-93-5 | 95% | 1g |
$2030 | 2023-09-02 | |
abcr | AB512402-250 mg |
5-((2-Cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl)pyrimidine-2,4-diamine |
192314-93-5 | 250MG |
€1,306.90 | 2023-04-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48438-50mg |
Iclaprim (AR-100) |
192314-93-5 | 98% | 50mg |
¥21843.00 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0113-25 mg |
Iclaprim |
192314-93-5 | 99.43% | 25mg |
¥12157.00 | 2022-04-26 | |
eNovation Chemicals LLC | Y1008498-5mg |
5-(2-Cyclopropyl-7,8-dimethoxy-2H-chromen-5-ylmethyl)-pyrimidine-2,4-diamine (ICLAPRIM] |
192314-93-5 | 95% | 5mg |
$455 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 33R0093-10mg |
5-(2-Cyclopropyl-7,8-dimethoxy-2H-chromen-5-ylmethyl)-pyrimidine-2,4-diamine (ICLAPRIM] |
192314-93-5 | 98% | 10mg |
¥5228.88 | 2025-01-21 |
Iclaprim Literatura relevante
-
1. Revitalizing antifolates through understanding mechanisms that govern susceptibility and resistanceShannon Lynn Kordus,Anthony David Baughn Med. Chem. Commun. 2019 10 880
-
Wangda Zhou,Eric W. Scocchera,Dennis L. Wright,Amy C. Anderson Med. Chem. Commun. 2013 4 908
-
Lamya H. Al-Wahaibi,Kushumita Chakraborty,Nora H. Al-Shaalan,Mohamed Yehya Annavi Syed Majeed,Olivier Blacque,Aamal A. Al-Mutairi,Ali A. El-Emam,M. Judith Percino,Subbiah Thamotharan RSC Adv. 2020 10 36806
-
4. Identification of an anti-MRSA dihydrofolate reductase inhibitor from a diversity-oriented synthesisEmma E. Wyatt,Warren R. J. D. Galloway,Gemma L. Thomas,Martin Welch,Olivier Loiseleur,Alleyn T. Plowright,David R. Spring Chem. Commun. 2008 4962
-
Jesse A. Jones,Kristopher G. Virga,Giuseppe Gumina,Kirk E. Hevener Med. Chem. Commun. 2016 7 1694
192314-93-5 (Iclaprim) Productos relacionados
- 1217620-38-6(Navitoclax-d)
- 2171690-32-5(9,9-difluoro-5-(1,2-thiazol-5-yl)-1-oxa-4-azaspiro5.5undecane)
- 1156221-95-2(2-(N-Cyclopropyl-N-ethylamino)ethanol)
- 1510451-98-5(6-methyl-N-(2-methylcyclopentyl)pyridin-3-amine)
- 2640878-67-5(Ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate)
- 70404-22-7(1,3-dimethyl-7-(4-methylphenyl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1467052-75-0(Tazemetostat hydrobromide)
- 1797975-65-5(2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide)
- 2248307-86-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylate)
- 2228248-04-0(tert-butyl N-4-chloro-3-(piperidin-3-yloxy)phenylcarbamate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:192314-93-5)Iclaprim

Pureza:99%/99%/99%/99%
Cantidad:10mg/50mg/5mg/100mg
Precio ($):655.0/2189.0/436.0/7539.0